2-Methyl-1-(3-methylbenzoyl)piperidine
Description
2-Methyl-1-(3-methylbenzoyl)piperidine is a substituted piperidine derivative characterized by a methyl group at the 2-position of the piperidine ring and a 3-methylbenzoyl moiety attached to the nitrogen atom. This compound shares structural similarities with analgesics and neuromodulators, particularly those targeting opioid or nicotinic acetylcholine receptors (nAChRs). Its pharmacological profile is influenced by stereochemical and substituent-related factors, as seen in analogous compounds .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-6-5-8-13(10-11)14(16)15-9-4-3-7-12(15)2/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
InChI Key |
SARNYWHHXSNSJY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Tolperisone Derivatives
Tolperisone derivatives, such as 3-Tolperisone Hydrochloride (2-Methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone-hydrochloride) and its 2-methylphenyl analog (Compound D in ), demonstrate how positional isomerism affects activity. Key differences include:
- 3-Methylbenzoyl vs. 2-Methylbenzoyl : The 3-methyl substitution in 2-Methyl-1-(3-methylbenzoyl)piperidine may enhance steric compatibility with receptor binding pockets compared to 2-methyl analogs, which exhibit altered torsion angles and reduced bioactivity .
- Pharmacological Impact : Tolperisone derivatives with 3-methyl groups are clinically used as muscle relaxants, whereas 2-methyl analogs show diminished efficacy due to suboptimal receptor interactions .
Piperidine Ring Modifications
Alkyl Substituents on Piperidine Nitrogen
Compounds like APB-6 and APB-10 () feature large alkyl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl) on the piperidine nitrogen. In contrast, this compound retains a benzoyl group.
- Potency : Alkyl-substituted derivatives (e.g., APB-6) exhibit 3–4-fold higher potency at nAChRs due to enhanced lipophilicity and membrane permeability .
- Selectivity : The benzoyl group in this compound may confer selectivity for opioid receptors over nAChRs, as seen in fentanyl analogs .
Heterocyclic Replacements
APB-12 () replaces the piperidine ring with pyrrolidine and modifies the linker position.
Data Table: Structural and Functional Comparison
Key Research Findings
- Steric Effects : The 3-methylbenzoyl group in this compound optimizes receptor binding compared to ortho-substituted isomers .
- Metabolic Stability : Piperidine derivatives with benzoyl groups exhibit longer half-lives than alkyl-substituted analogs due to reduced CYP450-mediated oxidation .
- Receptor Selectivity : Structural tweaks (e.g., heterocyclic linkers) can shift activity from opioid to nicotinic targets, as demonstrated in APB-12 .
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